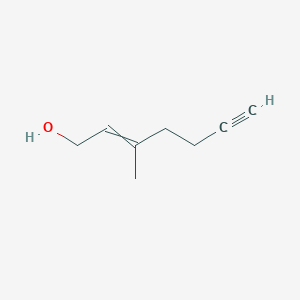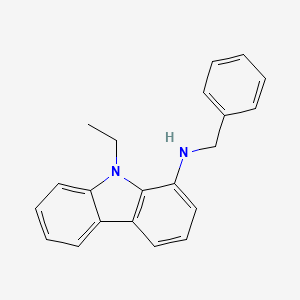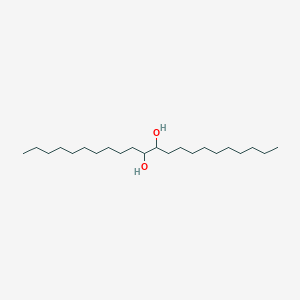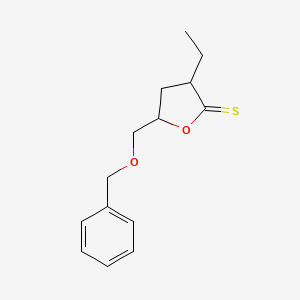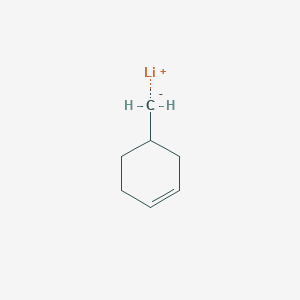
Lithium (cyclohex-3-en-1-yl)methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium (cyclohex-3-en-1-yl)methanide is an organolithium compound with the chemical formula C7H11Li. This compound is characterized by the presence of a lithium atom bonded to a cyclohexenyl group, making it a valuable reagent in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lithium (cyclohex-3-en-1-yl)methanide can be synthesized through the reaction of cyclohex-3-en-1-ylmethanol with a strong base such as lithium diisopropylamide (LDA) in an anhydrous solvent like tetrahydrofuran (THF). The reaction typically takes place at low temperatures to ensure the stability of the organolithium compound .
Industrial Production Methods
The use of automated systems for the addition of reagents and temperature control is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium (cyclohex-3-en-1-yl)methanide undergoes various types of reactions, including:
Nucleophilic Addition: Reacts with electrophiles such as carbonyl compounds to form new carbon-carbon bonds.
Substitution Reactions: Can replace halides in organic molecules through nucleophilic substitution.
Oxidation and Reduction: Can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones under anhydrous conditions to form alcohols.
Halides: Reacts with alkyl halides in the presence of a polar aprotic solvent like THF.
Oxidizing Agents: Can be oxidized using agents like iodine or bromine.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Substituted Cyclohexenes: From nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Lithium (cyclohex-3-en-1-yl)methanide has several applications in scientific research:
Organic Synthesis: Used as a reagent for forming carbon-carbon bonds in complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of intermediates for drug development.
Material Science: Used in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of lithium (cyclohex-3-en-1-yl)methanide involves the nucleophilic attack of the lithium-bound carbon on electrophilic centers in target molecules. This results in the formation of new carbon-carbon bonds. The lithium atom stabilizes the negative charge on the carbon, making it highly reactive .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium (cyclohexyl)methanide: Similar structure but lacks the double bond in the cyclohexene ring.
Lithium (phenyl)methanide: Contains a phenyl group instead of a cyclohexenyl group.
Uniqueness
Lithium (cyclohex-3-en-1-yl)methanide is unique due to the presence of the cyclohexene ring, which imparts different reactivity compared to its saturated or aromatic counterparts. This makes it particularly useful in reactions requiring the formation of cyclic structures .
Eigenschaften
CAS-Nummer |
113260-59-6 |
|---|---|
Molekularformel |
C7H11Li |
Molekulargewicht |
102.1 g/mol |
IUPAC-Name |
lithium;4-methanidylcyclohexene |
InChI |
InChI=1S/C7H11.Li/c1-7-5-3-2-4-6-7;/h2-3,7H,1,4-6H2;/q-1;+1 |
InChI-Schlüssel |
LXDUWNZXBJJGAS-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1CCC=CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(6-Methyl-1,3-benzothiazol-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B14316345.png)
![1-[2-(Pentyloxy)ethoxy]pentane](/img/structure/B14316356.png)
![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
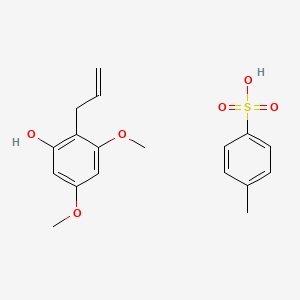
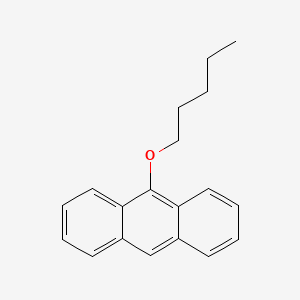

![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
